Amoxapine

Description

Structure

3D Structure

Properties

IUPAC Name |

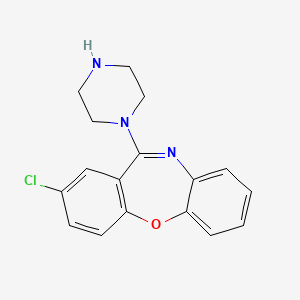

8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGDMFLQWFTERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022598 | |

| Record name | Amoxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.4 [ug/mL] (The mean of the results at pH 7.4), 1.71e-01 g/L | |

| Record name | SID855963 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Amoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14028-44-5 | |

| Record name | Amoxapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14028-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxapine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014028445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amoxapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amoxapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amoxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amoxapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOXAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63VQ857OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175-176, 175.5 °C | |

| Record name | Amoxapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Synaptic Actions of Amoxapine

For Researchers, Scientists, and Drug Development Professionals

Amoxapine, a dibenzoxazepine (B10770217) derivative, is a tetracyclic antidepressant with a complex pharmacological profile that distinguishes it from other antidepressants. Its clinical efficacy in treating major depressive disorder, including psychotic depression, stems from its multifaceted mechanism of action at the neuronal synapse. This guide provides a detailed examination of this compound's interactions with synaptic components, supported by quantitative data, experimental methodologies, and visual representations of its activity.

Core Pharmacodynamics: A Multi-Target Profile

This compound's therapeutic effects and side-effect profile are dictated by its interactions with a broad range of synaptic targets. It functions primarily as a potent inhibitor of norepinephrine (B1679862) reuptake and a moderate inhibitor of serotonin (B10506) reuptake. Uniquely among many antidepressants, it also possesses significant dopamine (B1211576) D2 receptor antagonist properties, similar to antipsychotic agents.

This compound blocks the presynaptic reuptake of norepinephrine and serotonin, increasing their concentration in the synaptic cleft and enhancing neurotransmission. This is considered a primary mechanism for its antidepressant effects. It is a more potent inhibitor of the norepinephrine transporter (NET) than the serotonin transporter (SERT).

| Transporter | Inhibition Constant (K_d_ / K_i_ in nM) | Species |

| Norepinephrine Transporter (NET) | 16 | Human |

| Serotonin Transporter (SERT) | 58 | Human |

Data compiled from multiple sources indicating binding affinity. Lower K_i_ values denote stronger binding.

This compound acts as an antagonist at various postsynaptic receptors. Its most significant interactions are with dopamine D2 and several serotonin (5-HT) receptor subtypes. This D2 antagonism contributes to its efficacy in treating psychotic depression and also to potential extrapyramidal side effects.

| Receptor | Inhibition Constant (K_i_ in nM) | Species |

| Dopamine D2 | 25 - 50 | Human |

| Dopamine D3 | 43 | Human |

| Dopamine D4 | 21 | Human |

| Serotonin 5-HT2A | 0.5 - 2 | Human |

| Serotonin 5-HT2C | 1.5 | Human |

| Serotonin 5-HT6 | 30 | Human |

| Serotonin 5-HT7 | 46 | Human |

| Adrenergic α1 | <100 | Rat |

| Histamine H1 | 16 | Human |

| Muscarinic Acetylcholine (mACh) | 1,000 | Human |

Data compiled from multiple sources. This table summarizes high-affinity interactions; this compound has weak or negligible affinity for D1, β-adrenergic, and GABA receptors.

This compound is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, into two major active metabolites: 7-hydroxythis compound (B25571) and 8-hydroxythis compound. These metabolites contribute significantly to the overall pharmacological effect.

-

7-Hydroxythis compound: This metabolite is a more potent dopamine D2 receptor antagonist than the parent compound and is largely responsible for this compound's neuroleptic (antipsychotic-like) properties.

-

8-Hydroxythis compound: This major metabolite has a long half-life of about 30 hours. It is a potent norepinephrine reuptake inhibitor and a stronger serotonin reuptake inhibitor than this compound, helping to balance the drug's overall effect on these two neurotransmitter systems.

Synaptic Mechanisms of Action: Visualized Pathways

The following diagrams illustrate the primary mechanisms of this compound at key neuronal synapses.

This compound's primary action here is the potent blockade of the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synapse. It also has an antagonistic effect at postsynaptic α1-adrenergic receptors.

A key feature of this compound is its direct antagonism of postsynaptic D2 receptors, a mechanism it shares with antipsychotic drugs. This action is enhanced by its active metabolite, 7-hydroxythis compound.

This compound demonstrates a dual action at the serotonergic synapse: moderate inhibition of the serotonin transporter (SERT) and potent antagonism of postsynaptic 5-HT2A and 5-HT2C receptors. This 5-HT2 antagonism may contribute to its antidepressant and anxiolytic effects and potentially mitigate some side effects associated with pure serotonin reuptake inhibition.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro assays designed to measure the interaction between a drug and its target. The two most common methods are radioligand binding assays and neurotransmitter uptake assays.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. Competition assays are used to calculate the inhibition constant (K_i_) of an unlabeled drug (like this compound) by measuring how it competes with a radioactively labeled ligand known to bind to the target receptor.

Generalized Protocol for Competition Radioligand Binding Assay:

-

Membrane Preparation: A tissue or cell line expressing the receptor of interest is homogenized and centrifuged to isolate a membrane preparation containing the target receptors. Protein concentration is determined.

-

Assay Setup: The assay is conducted in a multi-well plate. Each well contains:

-

The membrane preparation (a fixed amount).

-

A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors, [³H]-ketanserin for 5-HT2A receptors).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors, thus measuring binding to non-receptor components.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The IC50 is then converted to the affinity constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

These assays measure a compound's ability to inhibit the function of presynaptic transporter proteins (like NET and SERT). Modern assays often use fluorescent substrates that mimic neurotransmitters.

Generalized Protocol for a Fluorescence-Based Uptake Assay:

-

Cell Plating: Cells stably expressing the transporter of interest (e.g., HEK-293 cells with hNET or hSERT) are plated in a multi-well plate and grown to confluence.

-

Compound Incubation: The cells are pre-incubated with various concentrations of the test inhibitor (this compound).

-

Assay Initiation: A fluorescent substrate that is a substrate for the transporter is added to all wells. A masking dye that quenches the fluorescence of the substrate outside the cells is often included.

-

Signal Detection: As the transporter moves the fluorescent substrate into the cells, the intracellular fluorescence increases. This increase is measured over time (kinetically) or at a fixed endpoint using a fluorescence plate reader.

-

Data Analysis: The rate of uptake or total fluorescence in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value (the concentration of inhibitor that blocks 50% of the uptake) is calculated.

Conclusion

The mechanism of action of this compound at the neuronal synapse is a composite of several distinct pharmacological activities. Its primary antidepressant effect is driven by potent norepinephrine and moderate serotonin reuptake inhibition. Layered on top of this is a significant antagonism of D2 and 5-HT2 receptors, which provides a unique, antipsychotic-like component to its profile.

Amoxapine: A Comprehensive Technical Guide to its Pharmacodynamics and Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxapine is a dibenzoxazepine-class tricyclic antidepressant (TCA) with a unique and complex pharmacological profile that distinguishes it from other agents in its class.[1][2][3] As the N-demethylated metabolite of the antipsychotic loxapine, this compound exhibits a hybrid pharmacology, combining potent inhibition of monoamine reuptake with significant antagonist activity at several key neurotransmitter receptors.[4] This dual action is believed to contribute to its rapid onset of antidepressant effects and its efficacy in treating depression accompanied by anxiety, agitation, or psychotic features.[5][6][7] This technical guide provides an in-depth analysis of this compound's pharmacodynamics, a quantitative summary of its receptor binding affinities, detailed experimental protocols for assessing its activity, and a visual representation of its associated signaling pathways.

Core Pharmacodynamics

This compound's therapeutic effects are primarily attributed to its modulation of noradrenergic, serotonergic, and dopaminergic neurotransmission. Its mechanism of action is multifaceted:

-

Monoamine Reuptake Inhibition: this compound is a potent inhibitor of norepinephrine (B1679862) reuptake and a moderate inhibitor of serotonin (B10506) reuptake at their respective transporters (NET and SERT).[5][8] This action increases the synaptic concentration of these neurotransmitters, a hallmark of many antidepressant drugs.[5]

-

Dopamine (B1211576) Receptor Antagonism: A key feature that differentiates this compound from other TCAs is its significant antagonist activity at dopamine D2-like receptors.[6][7] This property, inherited from its parent compound loxapine, contributes to its neuroleptic-like effects and may be responsible for its utility in psychotic depression.[9] The active metabolite, 7-hydroxythis compound, is an even more potent dopamine receptor antagonist.[10]

-

Serotonin Receptor Antagonism: this compound demonstrates high affinity and antagonist activity at multiple serotonin receptor subtypes, most notably the 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors.[10][11] Blockade of 5-HT2A and 5-HT2C receptors is a common feature of atypical antipsychotics and is thought to contribute to antidepressant and anxiolytic effects, as well as mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.

-

Other Receptor Interactions: this compound also acts as an antagonist at α1-adrenergic and histamine (B1213489) H1 receptors, which accounts for side effects such as orthostatic hypotension and sedation, respectively.[2] It has a relatively weak affinity for muscarinic cholinergic receptors compared to older TCAs like amitriptyline.[10][12]

Quantitative Receptor Binding Profile

The affinity of this compound for various neurotransmitter transporters and receptors has been quantified using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity. The following table summarizes the Ki values for this compound at human and rat receptors.

| Target | Species | Ki (nM) | Reference |

| Transporters | |||

| Norepinephrine Transporter (NET) | Human | 16 | [8][10] |

| Serotonin Transporter (SERT) | Human | 58 | [8][10] |

| Dopamine Receptors | |||

| D2 | Human | ~75-385 | [13] |

| Rat | High Affinity | [14] | |

| D3 | Human | - | |

| D4 | Human | 9.1 | [13] |

| Serotonin Receptors | |||

| 5-HT1A | Human | >1000 | [4] |

| 5-HT2A | Human | High Affinity | [8][13] |

| Rat | <100 | [14] | |

| 5-HT2C | Human | High Affinity | [10] |

| 5-HT3 | Rat | ~300 | [15] |

| 5-HT6 | Human | High Affinity | [10] |

| 5-HT7 | Human | High Affinity | [10] |

| Adrenergic Receptors | |||

| α1A | Rat | 144 | [11] |

| α2A | Human | 1314 (IC50) | [11] |

| α2B | Human | 255 | [11] |

| Histamine Receptors | |||

| H1 | Human | High Affinity | [10] |

| Muscarinic Receptors | |||

| M1-M5 | Human | Weak Affinity | [10] |

Detailed Experimental Protocols

The following protocols are representative methodologies for determining the receptor binding and functional activity of this compound.

Radioligand Competition Binding Assay (for Ki Determination)

This assay determines the affinity of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

A. Materials:

-

Membrane Preparation: Homogenates of cultured cells (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., D2, 5-HT2A), or rat brain tissue homogenates (e.g., striatum for D2, cortex for 5-HT2A).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).[16][17]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Agent: A high concentration of a non-labeled ligand to saturate all specific binding sites (e.g., 10 µM haloperidol (B65202) for D2, 10 µM mianserin (B1677119) for 5-HT2A).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester for rapid filtration.

-

Scintillation Counter: For quantifying radioactivity.

B. Workflow:

C. Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, add assay buffer, membrane preparation, and either:

-

Total Binding: Radioligand + vehicle.

-

Non-specific Binding: Radioligand + non-specific binding agent.

-

Competition: Radioligand + varying concentrations of this compound.

-

-

Incubation: The plate is incubated (e.g., for 60 minutes at 25°C) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters, trapping the membranes with bound radioligand. Filters are washed quickly with ice-cold buffer.

-

Quantification: The radioactivity on the filters is counted.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is determined using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for D2 Receptor Antagonism

This assay measures this compound's ability to block the D2 agonist-induced inhibition of cyclic AMP (cAMP) production.

A. Materials:

-

Cells: CHO or HEK293 cells stably expressing the human D2 receptor.

-

D2 Agonist: Quinpirole (B1680403) or dopamine.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Test Compound: this compound.

-

cAMP Detection Kit: HTRF, ELISA, or AlphaScreen-based kits.

B. Procedure:

-

Cell Plating: Seed cells into a 96-well plate and culture overnight.

-

Pre-incubation: Treat cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a D2 agonist (e.g., quinpirole at its EC80) to the wells.

-

Incubation: Incubate for 30 minutes at 37°C to allow for changes in intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure cAMP concentration according to the kit manufacturer's protocol.

-

Data Analysis: Plot the cAMP levels against this compound concentration. This compound's antagonist activity will be observed as a concentration-dependent reversal of the quinpirole-induced decrease in cAMP. Calculate the IC50 value for this reversal.

Functional Assay: Phosphoinositide (PI) Hydrolysis for 5-HT2A Antagonism

This assay measures this compound's ability to block the 5-HT2A agonist-induced production of inositol (B14025) phosphates (IPs), a product of phospholipase C (PLC) activity.

A. Materials:

-

Cells: Cells expressing the 5-HT2A receptor.

-

Radiolabel: [3H]-myo-inositol.

-

5-HT2A Agonist: Serotonin (5-HT) or a specific agonist like DOI.

-

Test Compound: this compound.

-

Lithium Chloride (LiCl): To inhibit inositol monophosphatase and allow IPs to accumulate.

-

Anion-exchange Chromatography Columns: To separate [3H]-IPs.

B. Procedure:

-

Labeling: Incubate cells with [3H]-myo-inositol for 16-24 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash cells and pre-incubate with LiCl and varying concentrations of this compound for 15-30 minutes.

-

Stimulation: Add a 5-HT2A agonist and incubate for 30-60 minutes.

-

Extraction: Stop the reaction with an acid (e.g., perchloric acid) and extract the soluble inositol phosphates.

-

Separation: Separate the [3H]-IPs from free [3H]-inositol using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted IP fraction using a scintillation counter.

-

Data Analysis: Determine the IC50 of this compound for the inhibition of agonist-stimulated IP accumulation.

Downstream Signaling: Western Blot for ERK1/2 and CREB Phosphorylation

This method assesses the effect of this compound on the phosphorylation state of key downstream signaling proteins.[7][11][18][19][20]

A. Materials:

-

Cells or Tissue: Cultured neuronal cells or brain tissue homogenates.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total-ERK1/2, rabbit anti-phospho-CREB (Ser133), rabbit anti-total-CREB.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Lysis Buffer, SDS-PAGE gels, PVDF membranes, and Western blotting reagents.

-

Chemiluminescent Substrate and Imaging System.

B. Procedure:

-

Treatment: Treat cells with this compound, an agonist (e.g., for a pathway you expect this compound to block), or vehicle for a specified time (e.g., 5-30 minutes).

-

Lysis: Harvest cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with a primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and apply chemiluminescent substrate.

-

-

Detection: Acquire the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize the phosphorylation signal.

-

Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of phosphorylated protein to total protein.

Key Signaling Pathways

This compound's antagonism at D2 and 5-HT2A receptors interrupts their canonical G-protein-coupled signaling cascades.

This compound's Primary Pharmacological Actions

This compound exerts its effects through a combination of reuptake inhibition at monoamine transporters and direct antagonism at postsynaptic receptors.

Dopamine D2 Receptor Antagonism Signaling

The D2 receptor is coupled to the inhibitory G-protein, Gαi.[10][21] Its activation normally suppresses the production of cAMP. This compound, by blocking this receptor, prevents this inhibition.

Serotonin 5-HT2A Receptor Antagonism Signaling

The 5-HT2A receptor is coupled to the Gq/11 G-protein, which activates the phospholipase C (PLC) pathway.[5] this compound blocks this pathway, preventing the generation of second messengers IP3 and DAG.[3][5][22][23]

Conclusion

This compound possesses a distinctive and broad pharmacodynamic profile, characterized by its dual action as a monoamine reuptake inhibitor and a potent antagonist at multiple G-protein coupled receptors, notably the dopamine D2 and serotonin 5-HT2A receptors. This complex interplay of activities likely underlies its clinical efficacy in a range of depressive disorders, including those with psychotic features, and contributes to its rapid onset of action. The quantitative binding data and functional assays detailed in this guide provide a framework for understanding its molecular interactions, while the signaling pathway diagrams illustrate the downstream consequences of these interactions. This in-depth knowledge is crucial for the rational design of future therapeutic agents and for optimizing the clinical application of this compound.

References

- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. The neuropharmacological actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System [cpn.or.kr]

- 14. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Labelling of D2-dopaminergic and 5-HT2-serotonergic binding sites in human trophoblastic cells using [3H]-spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 23. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Amoxapine and Its Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pharmacokinetic principles of amoxapine and its pharmacologically active metabolites, 7-hydroxythis compound (B25571) and 8-hydroxythis compound (B25638). The information is curated for professionals in research, science, and drug development to facilitate a deeper understanding of this tricyclic antidepressant.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound and its primary active metabolites is characterized by rapid absorption and extensive metabolism. The following tables summarize the key quantitative data from single-dose and steady-state studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound and its Active Metabolites in Healthy Volunteers (100 mg Oral Dose) [1]

| Parameter | This compound | 7-Hydroxythis compound | 8-Hydroxythis compound |

| Tmax (h) | 1.0 - 2.0 | 1.0 - 3.0 | 1.0 - 3.0 |

| Cmax (ng/mL) | 67.4 ± 35.8 | - | Significantly lower than 8-hydroxythis compound |

| t½ (h) | 9.8 ± 2.6 | 5.1 | 30.8 |

| First-Pass Effect | 0.18 - 0.54 | - | - |

Table 2: General Pharmacokinetic Properties of this compound and its Major Active Metabolite

| Parameter | This compound | 8-Hydroxythis compound |

| Time to Peak Plasma Concentration (Tmax) | ~90 minutes[2][3][4] | - |

| Plasma Protein Binding | ~90%[2][3] | - |

| Elimination Half-Life (t½) | ~8 hours[2][3][5] | ~30 hours[2][3][5] |

| Metabolism | Primarily hepatic via CYP2D6[3][6] | - |

| Primary Route of Excretion | Renal, as conjugated glucuronides[2][5] | Renal, as conjugated glucuronides[2][5] |

| Volume of Distribution (Vd) | 0.9 - 1.2 L/kg[7] | - |

Experimental Protocols

The determination of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique.

Protocol for Determination of this compound and Metabolites in Human Plasma by HPLC

This protocol is based on methodologies described in the scientific literature for the quantification of this compound and its hydroxylated metabolites.[8][9]

1. Sample Preparation: Solid-Phase Extraction

-

Condition a C18 solid-phase extraction (SPE) column with methanol (B129727) followed by water.

-

Load 1 mL of human plasma onto the SPE column.

-

Wash the column with water to remove interfering substances.

-

Elute this compound and its metabolites with a suitable organic solvent, such as methanol or acetonitrile (B52724).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Analysis

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate (B84403) buffer) at a specific ratio, delivered isocratically.

-

Flow Rate: Typically 1.0 - 2.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Quantification: Create a calibration curve using standards of known concentrations of this compound, 7-hydroxythis compound, and 8-hydroxythis compound. The peak areas of the analytes in the plasma samples are compared to the calibration curve to determine their concentrations.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Metabolic Pathway

This compound exerts its therapeutic effects through a multi-faceted mechanism involving the modulation of several neurotransmitter systems. It is a potent inhibitor of norepinephrine (B1679862) reuptake and, to a lesser extent, serotonin (B10506) reuptake. Additionally, its active metabolite, 7-hydroxythis compound, possesses dopamine (B1211576) D2 receptor antagonist properties, contributing to its antipsychotic-like effects. The metabolism of this compound is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of its active hydroxy metabolites.[3][6]

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for the pharmacokinetic analysis of this compound and its metabolites from clinical or preclinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Determination of the antidepressants maprotiline and this compound, and their metabolites, in plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-lactancia.org [e-lactancia.org]

- 5. ClinPGx [clinpgx.org]

- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of metabolites in a bioequivalence study II: this compound, 7-hydroxythis compound, and 8-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Amoxapine: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of amoxapine. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties of this compound

This compound is a tetracyclic antidepressant of the dibenzoxazepine (B10770217) class.[1] It is chemically distinct from other tricyclic antidepressants (TCAs) due to the presence of a seven-membered central ring containing both a nitrogen and an oxygen atom, and a piperazinyl ring in its side chain.[2] Structurally, it is the N-demethylated metabolite of the antipsychotic drug loxapine.[3][4]

The IUPAC name for this compound is 8-chloro-6-piperazin-1-ylbenzo[b][3][5]benzoxazepine.[3][6] Its chemical formula is C₁₇H₁₆ClN₃O.[3][7]

Caption: Chemical structure of this compound highlighting its key functional groups.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 313.8 g/mol | [3][6] |

| Melting Point | 175-176 °C | [2][3][8] |

| Appearance | Crystalline solid | [2] |

| Solubility | Insoluble in water; soluble in methanol.[8] | [8] |

| pKa (basic) | 7.6 - 8.71 | [2][3] |

| LogP | 3.4 | [3] |

| CAS Number | 14028-44-5 | [3][9] |

Synthesis of this compound

The synthesis of this compound is analogous to that of its parent compound, loxapine, and typically starts from 2-(4-chlorophenoxy)aniline.[2] The general scheme involves the formation of a ureide intermediate, followed by cyclization to form the dibenzoxazepine ring system.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Synthesis of Ethyl 4-[(O-(p-chlorophenoxy)phenyl)carbamoyl]-1-piperazine carboxylate

-

Carbamate (B1207046) Formation: O-(p-chlorophenoxy)aniline hydrochloride is reacted with ethyl chlorocarbonate in a pyridine-ether solution to yield ethyl O-(p-chlorophenoxy)phenylcarbamate.[10]

-

Condensation: The resulting carbamate is then condensed with 1-carbethoxypiperazine. This reaction is typically carried out in refluxing benzene using a base such as sodium ethoxide (NaOCH₃) or sodium oxide (Na₂O).[10] This step produces the ureide intermediate, ethyl 4-[(O-(p-chlorophenoxy)phenyl)carbamoyl]-1-piperazine carboxylate.[10]

Step 2: Cyclization and Hydrolysis to this compound

-

Cyclization: The ureide intermediate is subjected to decarboxylation and cyclization. This is achieved by refluxing with a mixture of phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃).[2][10] This reaction forms the central dibenzoxazepine ring.

-

Hydrolysis: Subsequent alkaline hydrolysis removes the remaining carboethoxy group from the piperazine (B1678402) ring, yielding this compound.[2]

-

Purification: The crude product is purified by recrystallization from a solvent mixture such as benzene-petroleum ether to give 2-chloro-11-(1-piperazinyl)dibenz[b,f][3][5]oxazepine (this compound) as crystals with a melting point of 175-176°C.[2]

Mechanism of Action

This compound's antidepressant effects are attributed to its complex pharmacological profile. It acts as a potent inhibitor of norepinephrine (B1679862) reuptake and a moderate inhibitor of serotonin (B10506) reuptake.[2][3][11] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[11]

Furthermore, unlike many other TCAs, this compound and its major active metabolite, 7-hydroxythis compound, are antagonists at dopamine (B1211576) D2 receptors.[2][11][12] This dual action contributes to its unique clinical profile, which includes antipsychotic properties.[2]

Caption: Mechanism of action of this compound at the neuronal synapse.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors and transporters has been quantified, as shown in the table below.

| Target | Binding Affinity (Kd or Ki) | Reference |

| Norepinephrine Transporter (NET) | Kd = 16 nM | [2] |

| Serotonin Transporter (SERT) | Kd = 58 nM | [2] |

| Dopamine D2 Receptor | Kd = 160 nM | [2] |

| Serotonin 5-HT2A Receptor | Ki = 1 nM | [2] |

| Serotonin 5-HT2C Receptor | Ki = 2 nM | [2] |

| α₁-Adrenergic Receptor | Kd = 50 nM | [2] |

| Histamine H₁ Receptor | Kd = 25 nM | [2] |

This guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound, tailored for a scientific audience. The structured data and diagrams are intended to serve as a valuable resource for research and development in medicinal chemistry and related fields.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound CAS#: 14028-44-5 [m.chemicalbook.com]

- 3. This compound | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugcentral.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. drugs.com [drugs.com]

- 8. This compound(14028-44-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. Synthetic Method of this compound - Chempedia - LookChem [lookchem.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

The Discovery and Developmental Odyssey of Amoxapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxapine, a dibenzoxazepine (B10770217) derivative, stands as a unique agent within the class of tricyclic antidepressants (TCAs). Its development reveals a fascinating history rooted in the structural modification of the antipsychotic loxapine. This technical guide provides an in-depth exploration of the discovery, synthesis, and extensive preclinical and clinical evaluation of this compound. We will delve into its distinctive pharmacological profile, characterized by a dual mechanism of action involving the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, coupled with dopamine (B1211576) D2 receptor antagonism. This guide will present detailed methodologies from key studies, quantitative data in structured formats, and visual representations of its signaling pathways and developmental workflow to offer a comprehensive resource for researchers and drug development professionals.

Discovery and Synthesis

This compound emerged from the chemical exploration of the dibenzoxazepine class of compounds, which also yielded the antipsychotic drug loxapine. It was identified as the N-demethylated metabolite of loxapine, and its distinct pharmacological properties prompted its development as an antidepressant.[1] The United States Food and Drug Administration (FDA) approved this compound for the treatment of depression in 1992.[2]

Chemical Synthesis

The synthesis of this compound is intrinsically linked to the synthesis of its parent compound, loxapine. A common synthetic route involves a multi-step process:

-

SNAr Reaction: The synthesis often begins with a base-mediated intermolecular nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 1-fluoro-2-nitrobenzene (B31998) with a substituted benzoate, such as methyl 5-chloro-2-hydroxybenzoate.

-

Nitro Group Reduction: The nitro group of the resulting compound is then reduced to an amine. This reduction is often achieved using a reagent like tin(II) chloride (SnCl2).

-

Intramolecular Cyclization: The newly formed amine undergoes an intramolecular cyclization reaction in the presence of a strong acid, such as sulfuric acid (H2SO4), to form the tricyclic dibenzoxazepine core.

-

Addition of the Piperazine (B1678402) Moiety: The final step involves the addition of the piperazine ring at the 11-position of the dibenzoxazepine nucleus.

While specific, detailed protocols for the original industrial synthesis of this compound are proprietary, the general principles follow established organic chemistry methodologies for this class of compounds.

Preclinical Development

The preclinical evaluation of this compound was crucial in elucidating its unique pharmacological profile, which combines features of both an antidepressant and an antipsychotic.

Pharmacodynamics: Receptor Binding and Neurotransmitter Reuptake Inhibition

This compound's mechanism of action is multifaceted, involving interactions with several key neurotransmitter systems.

Radioligand binding assays were instrumental in characterizing this compound's affinity for various receptors and transporters. A generalized protocol for such an assay is as follows:

-

Tissue Preparation: Whole brains (excluding the cerebellum) from rodents (e.g., rats or mice) are dissected and homogenized in an ice-cold buffer (e.g., 30 mM Na+/HEPES, pH 7.5). The homogenate is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes. The resulting pellet is resuspended in fresh buffer for use in the binding assay.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2 receptors, [3H]SCH-23390 for D1 receptors, or [3H]spiperone for D2 receptors) at a fixed concentration. To determine the affinity of this compound, varying concentrations of the drug are included in the incubation mixture.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any residual unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled competing drug) from the total binding. The data are then analyzed to determine the inhibitory constant (Ki) of this compound for each receptor.

The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter transporters and receptors.

| Target | Ki (nM) |

| Transporters | |

| Norepinephrine Transporter (NET) | 16 |

| Serotonin Transporter (SERT) | 58 |

| Dopamine Transporter (DAT) | 4310 |

| Serotonin Receptors | |

| 5-HT2A | 0.5 |

| 5-HT2C | 2.0 |

| 5-HT3 | 300 (IC50) |

| 5-HT6 | 6.0 - 50 |

| 5-HT7 | 41 |

| Dopamine Receptors | |

| D2 | 3.6 - 160 |

| D3 | 11 |

| D4 | 2.0 - 40 |

| Adrenergic Receptors | |

| α1 | 50 |

| Histamine Receptors | |

| H1 | 7.9 - 25 |

| Muscarinic Acetylcholine Receptors | |

| mACh | 1000 |

Data compiled from various sources. The smaller the Ki value, the higher the binding affinity.

Animal Models of Depression

To assess its antidepressant potential, this compound was evaluated in various animal models of depression.

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant activity. A typical protocol is as follows:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test Session (Day 1): Rodents (mice or rats) are placed in the cylinder for a 15-minute period. This initial exposure leads to an increase in immobility during the subsequent test session.

-

Drug Administration: this compound or a vehicle control is administered at various time points before the test session (e.g., 30 minutes for intraperitoneal injection or 60 minutes for oral administration).

-

Test Session (Day 2): The animals are placed back into the cylinder for a 5-minute test session.

-

-

Data Collection: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.

-

Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

The Tail Suspension Test is another common behavioral despair model used for screening antidepressants.

-

Apparatus: A rodent is suspended by its tail from a lever or a horizontal bar using adhesive tape. The apparatus is designed to prevent the animal from climbing or escaping.

-

Procedure: The animal is suspended for a period of 6 minutes.

-

Data Collection: The duration of immobility (the time the animal hangs passively without struggling) is measured.

-

Interpretation: A reduction in the total time of immobility suggests an antidepressant-like effect.

Pharmacokinetics

| Parameter | Value |

| Bioavailability | >60% |

| Time to Peak Plasma Concentration (Tmax) | ~90 minutes |

| Protein Binding | ~90% |

| Metabolism | Hepatic (primarily via CYP2D6) |

| Elimination Half-life (this compound) | 8-10 hours |

| Elimination Half-life (8-hydroxythis compound) | 30 hours |

Data compiled from various sources.[3]

Clinical Development

The clinical development of this compound focused on establishing its efficacy and safety in the treatment of major depressive disorder, including its more severe forms with psychotic features.

Early Clinical Trials: Comparison with Standard Tricyclics

Several double-blind, controlled clinical trials were conducted to compare the efficacy and safety of this compound with established TCAs like imipramine (B1671792) and amitriptyline (B1667244).[4][5]

-

Patient Population: Adult outpatients diagnosed with unipolar depression based on standardized diagnostic criteria of the era.

-

Study Design: A multi-week (e.g., 4-6 weeks) double-blind, randomized, placebo-controlled, and/or active-comparator (imipramine or amitriptyline) controlled study.

-

Dosage and Administration: Patients were typically initiated on a low dose of this compound (e.g., 50 mg two or three times daily) or the comparator drug, with the dose gradually titrated upwards based on clinical response and tolerability to a maximum daily dose (e.g., up to 300-400 mg for this compound).

-

Efficacy Assessments: Standardized rating scales were used to assess the severity of depressive symptoms at baseline and at regular intervals throughout the trial. These often included:

-

Hamilton Depression Rating Scale (HDRS)

-

Beck Depression Inventory (BDI)

-

Clinical Global Impression (CGI) scale

-

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters.

-

Key Findings: These studies generally demonstrated that this compound had comparable antidepressant efficacy to imipramine and amitriptyline.[4][5] Some studies suggested a more rapid onset of action for this compound, with clinical improvement observed within the first one to two weeks of treatment.[6]

Trials in Psychotic Depression

Given its dopamine-blocking properties, this compound was also investigated for the treatment of major depressive disorder with psychotic features.

-

Patient Population: Hospitalized patients with a diagnosis of major depression with psychotic features.

-

Study Design: A prospective, randomized, double-blind study comparing this compound monotherapy to a combination of amitriptyline and the antipsychotic perphenazine (B1679617).

-

Dosage: Dosages were adjusted based on clinical response.

-

Efficacy Assessments: Improvement in both depressive and psychotic symptoms was evaluated using standardized rating scales.

-

Key Findings: The study found that this compound monotherapy was comparable in efficacy to the combination of amitriptyline and perphenazine in improving both depressive and psychotic symptoms. Patients treated with this compound experienced significantly fewer extrapyramidal side effects.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are mediated through its modulation of several neurotransmitter signaling pathways.

Norepinephrine and Serotonin Reuptake Inhibition

By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission.

Dopamine D2 Receptor Antagonism

This compound's antagonism of the dopamine D2 receptor is thought to contribute to its antipsychotic properties, making it effective in treating psychotic depression.

Conclusion

The developmental history of this compound is a prime example of successful drug repositioning and the exploration of metabolite activity. Its unique pharmacological profile, combining potent antidepressant and notable antipsychotic properties, has carved a specific niche for its use in clinical practice, particularly in the management of severe and psychotic depression. The detailed examination of its discovery, preclinical characterization, and clinical evaluation provides valuable insights for the ongoing development of novel therapeutics for complex psychiatric disorders. This guide serves as a comprehensive repository of the foundational scientific and clinical work that established this compound as a valuable therapeutic agent.

References

- 1. karger.com [karger.com]

- 2. This compound and imipramine in the treatment of depressed outpatients: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of efficacy of this compound and imipramine in a multi-clinic double-blind study using the WHO schedule for a standard assessment of patients with depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound versus amitriptyline combined with perphenazine in the treatment of psychotic depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychiatryonline.org [psychiatryonline.org]

Amoxapine: A Technical Guide to its Dual Antidepressant and Neuroleptic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxapine, a dibenzoxazepine (B10770217) derivative, possesses a unique pharmacological profile characterized by both antidepressant and neuroleptic properties. This dual activity stems from its distinct interactions with multiple neurotransmitter systems, primarily through the inhibition of norepinephrine (B1679862) reuptake and the blockade of dopamine (B1211576) and serotonin (B10506) receptors. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The comprehensive information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel psychotropic agents.

Introduction

This compound is a well-established therapeutic agent indicated for the treatment of major depressive disorder, particularly when associated with anxiety or agitation.[1][2] Chemically, it is the N-demethylated metabolite of the antipsychotic drug loxapine (B1675254), a structural relationship that foreshadows its mixed pharmacological profile.[3] Unlike typical tricyclic antidepressants (TCAs), this compound exhibits a broader spectrum of activity that includes dopamine D2 receptor antagonism, a hallmark of neuroleptic agents.[4][5] This dual functionality makes this compound a subject of significant interest for understanding the neurobiology of depression and psychosis and for the development of next-generation therapeutics with multifaceted mechanisms of action.

Mechanism of Action

This compound's therapeutic effects are mediated through its interaction with a range of neurotransmitter receptors and transporters. Its primary mechanisms include:

-

Norepinephrine Reuptake Inhibition: this compound is a potent inhibitor of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. This action is central to its antidepressant efficacy.[4]

-

Dopamine D2 Receptor Antagonism: this compound and its active metabolite, 7-hydroxythis compound (B25571), act as antagonists at dopamine D2 receptors.[6][7] This blockade is responsible for its neuroleptic effects and contributes to its utility in treating psychotic depression.[1]

-

Serotonin Receptor Antagonism: this compound displays significant affinity for and antagonism of various serotonin receptor subtypes, most notably the 5-HT2A receptor.[6][8] This property is shared with many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects compared to typical neuroleptics.

The interplay of these actions results in a complex modulation of monoaminergic neurotransmission, underpinning its dual therapeutic applications.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of this compound and its major active metabolites, 7-hydroxythis compound and 8-hydroxythis compound, for key human central nervous system receptors. Lower Ki values indicate higher binding affinity.

| Receptor/Transporter | This compound Ki (nM) | 7-Hydroxythis compound Ki (nM) | 8-Hydroxythis compound Ki (nM) |

| Norepinephrine Transporter (NET) | 16[6] | - | - |

| Serotonin Transporter (SERT) | 58[6] | - | - |

| Dopamine D2 | 25-100[9] | Potent Antagonist[7][10] | - |

| Dopamine D4 | High Affinity[4] | - | - |

| Serotonin 5-HT2A | 0.5 - 2.0[6] | High Affinity[6] | - |

| Serotonin 5-HT2C | 1.8 | - | - |

| Serotonin 5-HT6 | High Affinity[4] | - | - |

| Serotonin 5-HT7 | 500[11] | - | - |

| Histamine H1 | 1.0 | - | - |

| Alpha-1 Adrenergic | 144[11] | - | - |

| Muscarinic M1 | 1192[11] | - | - |

Signaling Pathways and Pharmacodynamics

The antidepressant and neuroleptic effects of this compound can be attributed to its modulation of distinct intracellular signaling cascades.

Experimental Protocols

Radioligand Binding Assay for this compound

Objective: To determine the in vitro binding affinity (Ki) of this compound for a specific target receptor (e.g., human dopamine D2 receptor).

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor.

-

Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: Haloperidol (B65202) (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well microplates, filtration apparatus.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding wells: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding wells: Haloperidol, radioligand, and cell membranes.

-

Competition wells: this compound dilutions, radioligand, and cell membranes.

-

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Preclinical Models

Objective: To evaluate the antidepressant-like effects of this compound in a rodent model of behavioral despair.

Procedure:

-

Acclimate male Sprague-Dawley rats to the testing room for at least one hour.

-

Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 60 minutes before the test.

-

Place each rat individually into a transparent cylinder (45 cm high, 20 cm diameter) filled with water (25°C) to a depth of 30 cm.

-

Record a 6-minute test session.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

A significant reduction in immobility time in the this compound-treated group compared to the vehicle group indicates an antidepressant-like effect.

Objective: To assess the antipsychotic-like activity of this compound by measuring its ability to disrupt a conditioned avoidance response.

Procedure:

-

Train rats in a shuttle box with a conditioned stimulus (CS; e.g., a light and tone) followed by an unconditioned stimulus (US; e.g., a mild foot shock).

-

The rat learns to avoid the US by moving to the other compartment of the shuttle box during the CS presentation.

-

Once the avoidance response is consistently established, administer this compound (e.g., 2.5, 5, 10 mg/kg, i.p.) or vehicle 60 minutes before the test session.

-

Record the number of successful avoidance responses.

-

A dose-dependent decrease in the number of avoidance responses without a significant effect on escape responses (moving to the other compartment after the onset of the US) is indicative of antipsychotic-like activity.

Clinical Efficacy

Psychotic Depression

This compound has demonstrated efficacy in the treatment of major depression with psychotic features.[1][12][13] Its dual action allows for the simultaneous targeting of both depressive and psychotic symptoms.

| Study | N | Design | Treatment Arms | Duration | Primary Outcome Measures | Key Findings |

| Anton et al. (1990)[13] | 38 | Double-blind | This compound vs. Amitriptyline (B1667244) + Perphenazine (B1679617) | 4 weeks | HAM-D, BPRS | Both groups showed similar improvement in depression and psychosis. This compound group had significantly fewer extrapyramidal side effects. |

| Apiquian et al. (2003)[14] | 17 | Open-label | This compound | 6 weeks | PANSS | Significant improvement in both positive and negative symptoms (p<0.001). |

Schizophrenia

Several studies have explored the utility of this compound in the treatment of schizophrenia, leveraging its dopamine-blocking properties.[5]

| Study | N | Design | Treatment Arms | Duration | Primary Outcome Measures | Key Findings |

| Chaudhry et al. (2007)[5] | 54 | Double-blind | This compound vs. Haloperidol | 6 weeks | PANSS | Both groups showed significant improvement in PANSS positive (30%) and total (20%) scores with no significant difference between groups. This compound group showed significant improvement in negative symptoms. |

| Reeves et al. (2013)[6] | 1 | Case Report | This compound Augmentation | - | PANSS | Improvement in positive and negative symptoms after this compound addition. PANSS positive score decreased from 31 to baseline. |

Positron Emission Tomography (PET) Studies

PET imaging has been instrumental in elucidating the in vivo receptor occupancy of this compound in the human brain.

Objective: To determine the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by this compound at clinically relevant doses.

Protocol Outline:

-

Recruit healthy human volunteers.

-

Administer this compound orally at varying doses (e.g., 50-250 mg/day) for a specified duration (e.g., 5 days) to achieve steady-state plasma concentrations.[8]

-

Perform PET scans using specific radiotracers:

-

[11C]raclopride for D2 receptors.

-

[18F]setoperone or [11C]MDL 100907 for 5-HT2A receptors.

-

-

Acquire dynamic PET data and corresponding arterial blood samples to measure the radiotracer input function.

-

Calculate receptor occupancy by comparing the binding potential of the radiotracer in the this compound-treated state to a baseline (drug-free) scan.

A study by Kapur et al. demonstrated that at a dose of 150 mg/day, this compound achieved approximately 63% D2 receptor occupancy and 98% 5-HT2A receptor occupancy.[6] This high 5-HT2A to D2 occupancy ratio is a characteristic feature of atypical antipsychotics.[8]

Side Effect Profile

The dual mechanism of this compound also influences its side effect profile. Due to its dopamine D2 receptor antagonism, this compound carries a risk of extrapyramidal symptoms (EPS), including tardive dyskinesia, although this risk may be mitigated by its potent 5-HT2A antagonism.[4] Other common side effects are typical of tricyclic antidepressants and include anticholinergic effects (dry mouth, constipation, blurred vision) and sedation.[2]

Conclusion

This compound's unique pharmacological profile, characterized by potent norepinephrine reuptake inhibition and significant dopamine D2 and serotonin 5-HT2A receptor antagonism, underpins its dual efficacy as both an antidepressant and a neuroleptic. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative receptor binding data, detailed experimental protocols for its evaluation, and a summary of its clinical utility. The multifaceted nature of this compound serves as a compelling model for the rational design of novel psychotropic agents with tailored efficacy and improved side effect profiles. Further research into the nuanced interactions of this compound and its metabolites with various signaling pathways will continue to advance our understanding of the neurobiological basis of psychiatric disorders and inform the development of future therapies.

References

- 1. Efficacy of this compound in psychotic depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound as an antipsychotic: comparative study versus haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Addition of this compound improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Is this compound an atypical antipsychotic? Positron-emission tomography investigation of its dopamine2 and serotonin2 occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Comparison of the affinities of this compound and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Hydroxythis compound - Wikipedia [en.wikipedia.org]

- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. This compound for the treatment of psychotically depressed subjects. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound versus amitriptyline combined with perphenazine in the treatment of psychotic depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound shows atypical antipsychotic effects in patients with schizophrenia: results from a prospective open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Amoxapine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of amoxapine in various animal models. The information presented herein is intended to support researchers and professionals involved in drug discovery and development by offering detailed insights into the compound's mechanism of action, pharmacokinetic profile, and behavioral effects. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Introduction

This compound is a dibenzoxazepine (B10770217) derivative that is structurally related to the antipsychotic agent loxapine (B1675254).[1] It is classified as a second-generation antidepressant and exhibits a complex pharmacological profile, interacting with multiple neurotransmitter systems.[2][3] Its preclinical profile suggests a dual action, encompassing both antidepressant and neuroleptic-like properties, which is attributed to its unique receptor binding affinities and the pharmacological activity of its metabolites.[1][4] This guide delves into the core preclinical data that characterizes the pharmacological actions of this compound in animal models.

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors has been characterized primarily in rat brain tissue using radioligand binding assays.[5] These studies reveal a high affinity for serotonin (B10506), dopamine (B1211576), and adrenergic receptors, which underpins its therapeutic effects and side-effect profile.[5][6]

Table 1: Receptor Binding Affinity (Ki) of this compound in Rat Brain [5][7]

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT1 | >1000 (low affinity) |

| 5-HT2 | <100 (high affinity) | |

| Dopamine | D1 | >1000 (low affinity) |

| D2 | <100 (high affinity) | |

| Adrenergic | α1 | <100 (high affinity) |

| α2 | <1000 (moderate affinity) | |

| β | No significant affinity | |

| Muscarinic | M | >1000 (low affinity) |

| GABA | GABA | >1000 (low affinity) |

| Benzodiazepine | BZ | No significant affinity |

Note: Ki values are inversely proportional to binding affinity; a lower Ki value indicates a higher affinity.

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay is employed to determine the affinity of a test compound like this compound for a specific receptor.[8][9]

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.

Materials:

-

Rat brain tissue homogenate (or cell lines expressing the receptor of interest)

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2 receptors)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer to a specific protein concentration.[8]

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.[8]

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.[8]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.[8]

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animals are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and for translating preclinical findings to clinical applications. While comprehensive comparative data across multiple species is limited in the public domain, some key parameters have been reported.